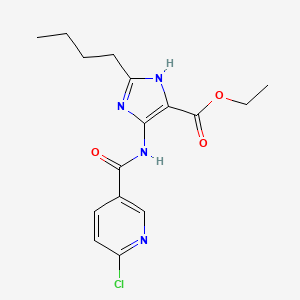![molecular formula C12H13NO4S B2986922 2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 130431-85-5](/img/structure/B2986922.png)
2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazolidine carboxylic acid, which is a type of organic compound containing a thiazolidine core . Thiazolidines are heterocyclic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(Methoxycarbonyl)phenylboronic acid have been used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The InChI code for a similar compound, 2-(4-(Methoxycarbonyl)phenyl)acetic acid, is1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) . Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and functional groups. For instance, boronic acids like 4-(Methoxycarbonyl)phenylboronic acid are known to participate in various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. For example, a similar compound, 2-(4-(Methoxycarbonyl)phenyl)acetic acid, has a molecular weight of 194.19 .科学的研究の応用
Neutron Capture Therapy
Boronic acids and their derivatives are explored for their use as boron carriers in neutron capture therapy, a targeted cancer treatment method . The specific structure of this compound may allow it to be used in the development of new boron carriers that could be more efficient or have better targeting capabilities.
Chemical Synthesis
The compound’s reactive functional groups make it a versatile reagent in organic synthesis, particularly in cross-coupling reactions which are fundamental in constructing complex molecules .
作用機序
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to detail its mode of action. The compound contains functional groups that are common in many bioactive molecules, suggesting it could interact with biological targets through a variety of mechanisms .
Biochemical Pathways
Given the compound’s structure, it’s plausible that it could be involved in various biochemical reactions, potentially acting as a substrate, inhibitor, or modulator .
Pharmacokinetics
Its pharmacokinetic profile, including its bioavailability, is currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific knowledge of the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For instance, 4-(Methoxycarbonyl)phenylboronic acid is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .
将来の方向性
特性
IUPAC Name |
2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYCBZOZLTZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2986840.png)
![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)


![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)
![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)
![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)

